Cas no 22871-58-5 (2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid)
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid
- Ioxilan Related Compound A
- 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid
- 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
- 5-AMINO-N-(2-HYDROXYETHYL)-2,4,6-TRIIODOISOPHTHALAMIC ACID
- 5-Amino-2,4,6-triiodo-3-[N-(2-hydroxyethyl)aminocarbonyl]benzoic acid
- 5-amino-2,4,6-triiodoisophthalic acid (2-hydroxy-ethyl) monoamide
- AG-E-65949
- AK-77696
- ANW-60950
- Benzoicacid, 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-
- CTK1A1859
- KB-234600
- 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid
- C10H9I3N2O4
- P2DB4YR43F
- UNII-P2DB4YR43F
- NS00003775
- 22871-58-5
- FT-0733297
- BENZOIC ACID, 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODO-
- IOXILAN RELATED COMPOUND A (100 MG) (5-AMINO-2,4,6-TRIIODO-3 N-(2-HYDROXYETHYL)CARBA-MOYL BENZOIC ACID)
- 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid
- DTXSID50599818
- 3-amino-5-(2-hydroxyethylamino)carbonyl-2,4,6-triiodobenzoic acid
- Ioxaglic acid impurity A
- WGLWRCXOMJLZME-UHFFFAOYSA-N
- ISOPHTHALAMIC ACID, 5-AMINO-N-(2-HYDROXYETHYL)-2,4,6-TRIIODO-
- 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-benzoic acid
- EC 607-173-7
- SCHEMBL8911310
- AKOS015964911
- IOXAGLIC ACID IMPURITY A [EP IMPURITY]
- 5-AMINO-2,4,6-TRIIODO-(N-.BETA.-HYDROXYETHYL)ISOPHTHALIC ACID MONOAMIDE
- 3-amino-5-(2-hydroxyethylcarbamoyl)-2, 4, 6-triiodobenzoic acid
- IOXAGLIC ACID IMPURITY A (EP IMPURITY)
- DTXCID60550576
- Benzoic acid, 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-
- 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid
- 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-benzoic acid
- 5-Amino-2,4,6-triiodo-(N-beta-hydroxyethyl)isophthalic Acid Monoamide
-
- MDL: MFCD09032980
- Inchi: 1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19)
- InChI Key: WGLWRCXOMJLZME-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)O)=C(C(=C(C=1C(NCCO)=O)I)N)I
Computed Properties
- Exact Mass: 601.77000
- Monoisotopic Mass: 601.7696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 2.677
- Boiling Point: 520.5°C at 760 mmHg
- Flash Point: 268.6°C
- Refractive Index: 1.798
- PSA: 112.65000
- LogP: 2.47500
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000142 |
Ioxaglic acid impurity A |
22871-58-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| Matrix Scientific | 094223-1g |
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid, 95+% |
22871-58-5 | 95+% | 1g |
$284.00 | 2023-09-10 | |
| Matrix Scientific | 094223-5g |
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid, 95+% |
22871-58-5 | 95+% | 5g |
$756.00 | 2023-09-10 | |
| Alichem | A019095345-5g |
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid |
22871-58-5 | 95% | 5g |
$400.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D517757-1g |
3-AMino-5-((2-hydroxyethyl)carbaMoyl)-2,4,6-triiodobenzoic acid |
22871-58-5 | 97% | 1g |
$370 | 2024-05-24 | |
| Chemenu | CM154356-5g |
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid |
22871-58-5 | 95% | 5g |
$333 | 2024-07-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000142 |
22871-58-5 | ¥2272.23 | 2023-01-13 | ||||
| TRC | T795295-5mg |
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid |
22871-58-5 | 5mg |
$224.00 | 2023-05-17 | ||
| TRC | T795295-50mg |
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid |
22871-58-5 | 50mg |
$1774.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D517757-250m |
3-AMino-5-((2-hydroxyethyl)carbaMoyl)-2,4,6-triiodobenzoic acid |
22871-58-5 | 97% | 250m |
$11000 | 2025-02-28 |
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Suppliers
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid
Introduction to 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid (CAS No. 22871-58-5)
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid, identified by its CAS number 22871-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of iodinated benzoic acid derivatives, which are known for their unique structural and functional properties. The presence of multiple iodine atoms at the 2, 4, and 6 positions of the benzene ring, combined with the N-hydroxyethylcarbamoyl and amino substituents at the 3 and 5 positions respectively, endows this molecule with distinct reactivity and potential biological activity.
The structural features of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid make it a versatile intermediate in the synthesis of more complex molecules. The iodine atoms serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to construct biaryl structures. Additionally, the N-hydroxyethylcarbamoyl group introduces a hydroxyl moiety that can participate in hydrogen bonding interactions, while the amino group at the 5-position provides a site for salt formation or further derivatization.
In recent years, there has been growing interest in iodinated aromatic compounds due to their applications in imaging agents, contrast media, and as probes in biochemical assays. The high electron-withdrawing nature of the iodine atoms enhances the lipophilicity of the molecule, making it suitable for membrane interactions or cellular uptake studies. Furthermore, the benzoic acid core is a common pharmacophore found in many bioactive compounds, including antibiotics and anti-inflammatory agents.
One of the most compelling aspects of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid is its potential role in drug discovery and development. The combination of structural complexity and functional diversity allows researchers to explore novel therapeutic avenues. For instance, studies have suggested that iodinated benzoic acid derivatives may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or by acting as inhibitors of certain enzymes. The N-hydroxyethylcarbamoyl moiety could also be exploited to enhance solubility or bioavailability of drug candidates.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid for biological activity. Molecular docking simulations can predict how this molecule might interact with target proteins or enzymes, providing insights into its potential pharmacological effects. Such computational approaches are particularly valuable in high-throughput screening programs aimed at identifying lead compounds for further optimization.
The synthesis of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple iodine atoms requires careful control to avoid unwanted side reactions such as polyiodination or decomposition. However, modern synthetic techniques have improved yields and purity levels significantly. For example, palladium-catalyzed cross-coupling reactions can be used to introduce iodine atoms selectively at specific positions on the benzene ring. Additionally, protecting group strategies can be employed to safeguard reactive sites during multi-step syntheses.
In conclusion,2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid (CAS No. 22871-58-5) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel bioactive molecules with applications ranging from antimicrobial agents to imaging contrast agents. As our understanding of molecular interactions continues to evolve,2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid is likely to play an increasingly important role in drug discovery and development efforts worldwide.
22871-58-5 (2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid) Related Products
- 28179-44-4(Ioxitalamic Acid)
- 111453-32-8(5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid)
- 2280-89-9(5-Amino-2,4,6-triiodo-N-methylisophthalamic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)